molecular formula C35H51N7O8 B12363603 Cathepsin K inhibitor 5

Cathepsin K inhibitor 5

Cat. No.: B12363603
M. Wt: 697.8 g/mol
InChI Key: BXITWTOKUFRLRD-KCHLEUMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathepsin K inhibitor 5 is a compound designed to inhibit the activity of cathepsin K, a cysteine protease enzyme highly expressed by osteoclasts. Cathepsin K plays a crucial role in the degradation of type I collagen, the major component of the organic bone matrix. Inhibiting cathepsin K has shown promise in increasing bone mass, improving bone microarchitecture, and strength, making it a potential therapeutic agent for conditions like osteoporosis .

Scientific Research Applications

Cathepsin K inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cysteine proteases. In biology and medicine, it is primarily researched for its potential in treating metabolic bone disorders such as osteoporosis. The compound has shown efficacy in preclinical studies by increasing bone mass and improving bone microarchitecture . Additionally, it is being explored for its role in reducing cartilage degeneration in osteoarthritis models .

Mechanism of Action

The mechanism of action of cathepsin K inhibitor 5 involves binding to the active site of cathepsin K, thereby inhibiting its proteolytic activity. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. By inhibiting this enzyme, this compound decreases bone resorption without affecting bone deposition, leading to increased bone mineral density .

Properties

Molecular Formula

C35H51N7O8

Molecular Weight

697.8 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[2-[[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]carbamoyl]hydrazinyl]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C35H51N7O8/c1-22(2)18-26(36-29(43)28(20-24-14-10-8-11-15-24)38-34(48)50-35(5,6)7)30(44)39-41-32(46)42-40-31(45)27(19-23(3)4)37-33(47)49-21-25-16-12-9-13-17-25/h8-17,22-23,26-28H,18-21H2,1-7H3,(H,36,43)(H,37,47)(H,38,48)(H,39,44)(H,40,45)(H2,41,42,46)/t26-,27-,28-/m0/s1

InChI Key

BXITWTOKUFRLRD-KCHLEUMXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NNC(=O)NNC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NNC(=O)NNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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